3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide
CAS No.:
Cat. No.: VC14960951
Molecular Formula: C16H11Cl2NOS
Molecular Weight: 336.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11Cl2NOS |
|---|---|
| Molecular Weight | 336.2 g/mol |
| IUPAC Name | 3-chloro-N-(3-chlorophenyl)-6-methyl-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C16H11Cl2NOS/c1-9-5-6-12-13(7-9)21-15(14(12)18)16(20)19-11-4-2-3-10(17)8-11/h2-8H,1H3,(H,19,20) |
| Standard InChI Key | FSASROMBCHWZIJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a benzo[b]thiophene core substituted with chlorine at position 3, a methyl group at position 6, and a carboxamide moiety linked to a 3-chlorophenyl group. This arrangement confers planar aromaticity from the benzothiophene system while introducing steric and electronic effects via the substituents.
Quantitative Descriptors
Key physicochemical parameters include:
The compound’s moderate molecular weight and balanced lipophilicity (predicted logP ≈ 3.8) suggest favorable membrane permeability, a critical factor in drug design .
Synthesis and Manufacturing
Industrial-Scale Production
The synthesis typically follows a three-step sequence:
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Cinnamic Acid Chlorination: 3-Chlorocinnamic acid undergoes cyclization with thionyl chloride (SOCl₂) in the presence of 4-dimethylaminopyridine (DMAP), forming 3-chlorobenzo[b]thiophene-2-carbonyl chloride .
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Amide Coupling: The acyl chloride intermediate reacts with 3-chloroaniline under Schotten-Baumann conditions, yielding the target carboxamide.
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Crystallization: Crude product is purified via recrystallization from ethanol/water mixtures, achieving >95% purity .
Process Optimization
Comparative studies demonstrate that DMAP catalysis increases yields by 22–35% compared to traditional pyridine-mediated methods, while reducing reaction times from 12 hours to 4 hours . The DMAP hydrochloride byproduct is water-soluble, simplifying waste management in industrial settings .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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The 3-chlorophenyl group enhances target affinity by participating in halogen bonding with protein residues (e.g., CYP450 enzymes) .
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Methyl substitution at position 6 improves metabolic stability, increasing plasma half-life from 1.2 to 3.8 hours in rat pharmacokinetic studies.
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor to kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and serotonin receptor antagonists. Its chlorine atoms facilitate late-stage functionalization via Suzuki-Miyaura cross-coupling .
Agrochemical Development
In crop protection trials, derivatives demonstrate fungicidal activity against Phytophthora infestans (EC₅₀ = 12 ppm) by inhibiting chitin synthase.
Material Science
Thin films of the compound exhibit photoluminescent quantum yields of 18–22%, suggesting utility in organic light-emitting diodes (OLEDs) .
Comparative Analysis with Structural Analogs
The 3,3'-dichloro configuration in the subject compound optimizes a balance between potency and solubility, making it preferable for oral drug formulations .
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